molecular formula C12H12N2O2 B8792124 Benzaldehyde, 3-ethoxy-4-(1H-imidazol-1-yl)-

Benzaldehyde, 3-ethoxy-4-(1H-imidazol-1-yl)-

Cat. No. B8792124
M. Wt: 216.24 g/mol
InChI Key: HMNALWUJNMKBTJ-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

3-Ethoxy-4-fluoro-benzaldehyde (0.081 g, 0.482 mmol) was dissolved in 1 ml of DMSO and treated with potassium carbonate (0.166 g, 2.5 eq.) and imidazole (0.066 g, 2 eq.), and the mixture was allowed to react under a balloon of argon for 2 h at 105° C. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (silica gel, AcOEt) produced 0.087 g of the title compound as off-white crystals.
Quantity
0.081 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.166 g
Type
reactant
Reaction Step Two
Quantity
0.066 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1F)[CH:7]=[O:8])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[NH:19]1[CH:23]=[CH:22][N:21]=[CH:20]1>CS(C)=O>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[N:19]1[CH:23]=[CH:22][N:21]=[CH:20]1)[CH:7]=[O:8])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.081 g
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1F
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.166 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.066 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react under a balloon of argon for 2 h at 105° C
Duration
2 h
ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/NH4Cl, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=CC1N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.087 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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